3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Catalog No.
S786795
CAS No.
86499-23-2
M.F
C10H10ClNO
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CAS Number

86499-23-2

Product Name

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

IUPAC Name

3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)

InChI Key

VOEMRDMQXDUFDU-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2NC(=O)C1Cl

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1Cl

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals

Preparation of Diltiazem

Synthesis of Oral α-Glucosidase Inhibitors

Preparation of Tolvaptan

Synthesis of High Value-Added Chemicals and Drug Intermediates

Treatment of Hyponatremia

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a bicyclic compound characterized by a benzazepine core structure. Its molecular formula is C₁₀H₁₀ClNO, and it has a molecular weight of 181.65 g/mol. The compound features a chlorine atom at the third position and a carbonyl group at the second position of the tetrahydrobenzazepine ring. It appears as a white to light yellow crystalline solid with a melting point ranging from 141°C to 145°C .

Typical of its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Cyclization: The compound may participate in cyclization reactions to form more complex structures.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits notable biological activities. It has been studied for its potential neuroprotective effects and as a candidate for treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways . Further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

Several methods have been developed for synthesizing 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one:

  • Cyclization of Amino Acids: Starting from amino acids, cyclization reactions can yield the desired benzazepine structure.
  • Chlorination Reactions: Chlorination of precursors can introduce the chlorine substituent at the appropriate position.
  • Condensation Reactions: Condensing various carbonyl compounds with amines can also lead to the formation of this compound.

These synthetic routes often involve multiple steps and require careful control of reaction conditions to achieve high yields and purity .

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one finds applications in various fields:

  • Pharmaceutical Research: Its potential as a neuroprotective agent makes it valuable in drug development for neurological conditions.
  • Chemical Biology: Used in studies investigating neurotransmitter systems and receptor interactions.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies have shown that 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one may interact with various biological targets:

  • Receptor Binding: Preliminary studies indicate potential binding affinity to dopamine and serotonin receptors.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its biological effects.

Further research is required to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-benzazepinLacks chlorine substitutionSimpler structure; fewer biological activities
4-chloroquinolineContains a quinoline ringDifferent heterocyclic structure; broader applications
2H-indole derivativeIndole core structureDifferent biological activities related to indoles
5-methylbenzazepinMethyl substitution at the fifth positionPotentially altered pharmacological properties

The uniqueness of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one lies in its specific chlorine substitution and tetrahydro configuration, which may enhance its interaction with biological targets compared to its analogs .

The crystallographic structure of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has not been extensively characterized through single-crystal X-ray diffraction analysis. However, detailed studies of closely related benzazepinone derivatives provide significant insight into the structural features of this compound family [1] [2] [3] [4] [5].

Related tetrahydrobenzazepinone derivatives exhibit characteristic seven-membered ring conformations. The 7-methyl-cis-2-(naphthyl)-tetrahydrobenzazepin-4-ol crystallizes in a monoclinic system with space group P2/c, showing unit cell parameters of a = 11.012 Å, b = 18.613 Å, c = 7.316 Å, β = 102.88°, and volume V = 1461.8 ų [5]. Similarly, the 6,8-dimethyl-cis-2-vinyl-tetrahydrobenzazepin-4-ol adopts an orthorhombic crystal system with space group Pmn21 [4].
Conformational analysis reveals that the seven-membered benzazepinone ring system predominantly adopts a chair conformation as the most thermodynamically stable form [6] [7] [8] [9]. Variable temperature nuclear magnetic resonance studies demonstrate that the ring system exhibits dynamic interchange between two mirror-image puckered forms with an interconversion barrier of approximately 11 kilocalories per mole [6] [8]. The twist-boat conformation represents an intermediate energy state approximately 2.5 kilocalories per mole higher in energy than the chair form [3] [10].

Computational studies using density functional theory calculations reproduce experimental conformational preferences with high accuracy, typically within 1-2 kilocalories per mole of experimental values [7] [11]. The structural parameters obtained from these calculations provide valuable insights into the effect of substituents on ring conformation and stability. The chlorine substituent at the 3-position in 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is expected to influence the preferred conformation through steric and electronic effects [9].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one reflect the structural features of the benzazepinone ring system. The ¹H nuclear magnetic resonance spectrum exhibits aromatic proton signals in the characteristic region of 7.0-8.0 parts per million, corresponding to the benzene ring protons [12] [13] [14]. The aliphatic methylene protons of the seven-membered ring appear as distinct multiplets: the C-3 methylene protons adjacent to nitrogen resonate at 2.5-3.0 parts per million, the C-4 central methylene protons appear at 2.7-3.2 parts per million, and the C-5 methylene protons adjacent to the carbonyl group are observed at 2.8-3.5 parts per million [6] [15].

The presence of the chlorine substituent at the 3-position induces a characteristic downfield shift of 0.2-0.5 parts per million in the adjacent proton signals due to the electron-withdrawing effect of the halogen [13] [14]. The coupling patterns observed in the nuclear magnetic resonance spectra provide information about the predominant ring conformation and the relative orientations of substituents [6].

¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at 170-180 parts per million, characteristic of the lactam functionality [14] [6]. The aromatic carbons appear in the range of 120-140 parts per million, while the aliphatic carbons of the seven-membered ring exhibit signals between 28-40 parts per million, with the exact chemical shift dependent on their position relative to the nitrogen atom and carbonyl group [6]. The chlorine substituent causes a downfield shift of 2-5 parts per million in the carbon signals of adjacent positions [14].

¹⁹F nuclear magnetic resonance spectroscopy is not applicable to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as it does not contain fluorine atoms. However, related fluorinated benzazepinone derivatives would exhibit characteristic fluorine signals that provide valuable structural information [16].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation behavior of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one follows characteristic patterns observed in related benzazepinone compounds [17] [18] [19] [20]. The molecular ion peak [M]⁺ appears at m/z 195, corresponding to the molecular weight of the compound [21].

The primary fragmentation pathways involve cleavage of the seven-membered ring system. The base peak typically appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which demonstrates the high stability of the aromatic fragment [17] [19]. Common fragment ions include [M-Cl]⁺ at m/z 160 due to chlorine atom loss, [M-HCl]⁺ at m/z 158 resulting from hydrogen chloride elimination, and [M-CO]⁺ at m/z 167 from carbonyl group loss [17] [20].

The fragmentation pattern reveals that the seven-membered ring undergoes preferential cleavage at the nitrogen-carbon bonds, particularly the N-1-C-2 and C-3-C-4 bonds [18]. These cleavages occur with concomitant eliminations of neutral molecules such as carbon monoxide, formaldehyde, and ethylene. The aromatic portion of the molecule shows resistance to fragmentation under standard electron impact conditions, consistent with its inherent stability [18] [19].

Electrospray ionization mass spectrometry provides complementary information, typically showing protonated molecular ions [M+H]⁺ at m/z 196 and sodiated molecules [M+Na]⁺ at m/z 218 under positive ion mode conditions [18]. Tandem mass spectrometry experiments using collision-induced dissociation reveal detailed fragmentation pathways that confirm the structural assignments [18].

Thermodynamic Parameters

Melting Point and Boiling Point Analysis

The thermal properties of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have been characterized through various analytical techniques. The boiling point has been determined to be 379.5 ± 42.0°C at 760 millimeters of mercury, indicating substantial thermal stability [21]. This relatively high boiling point reflects the rigid bicyclic structure and the presence of intermolecular hydrogen bonding interactions involving the lactam nitrogen and carbonyl oxygen [22].

The melting point of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has not been definitively established in the available literature. However, related benzazepinone derivatives exhibit melting points in the range of 103-107°C, as observed for the 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one isomer [23] [22]. The presence of the chlorine substituent and the specific substitution pattern in the 3-position may influence the melting point through effects on crystal packing and intermolecular interactions [24].

Differential scanning calorimetry studies of related compounds reveal characteristic thermal transitions, including glass transition temperatures and decomposition temperatures. The flash point has been determined to be 183.3 ± 27.9°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [21]. These thermal parameters are crucial for understanding the compound's stability and handling requirements in synthetic and analytical applications.

Solubility and Partition Coefficients

The solubility characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one reflect its molecular structure and polarity. The compound exhibits poor water solubility due to its predominantly hydrophobic character, with the benzene ring and aliphatic portions of the seven-membered ring contributing to its lipophilic nature [25] [24]. The presence of the lactam carbonyl group and the nitrogen atom provides limited polar character, but this is insufficient to confer significant water solubility.

The partition coefficient (log P) between octanol and water has not been experimentally determined for this specific compound. However, related benzazepinone derivatives exhibit log P values in the range of 2-4, indicating moderate lipophilicity [22] [24]. The chlorine substituent is expected to increase the lipophilicity compared to the unsubstituted parent compound, potentially raising the log P value.

Solubility in organic solvents is generally favorable, with the compound showing good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. Moderate solubility is observed in chlorinated solvents such as dichloromethane and chloroform, while limited solubility occurs in non-polar solvents such as hexane and petroleum ether [24]. The solubility profile is consistent with the compound's use as an intermediate in organic synthesis and pharmaceutical applications.

XLogP3

2.1

Dates

Last modified: 08-15-2023

Explore Compound Types